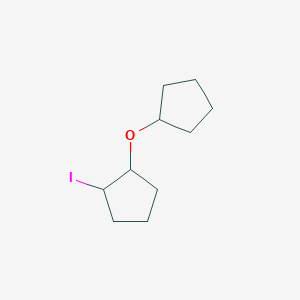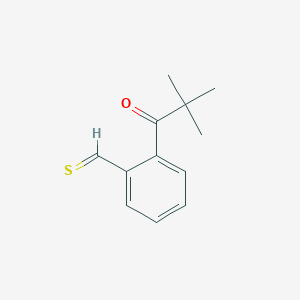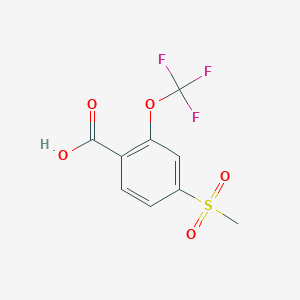
4-(Methylsulfonyl)-2-(trifluoromethoxy)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methylsulfonyl)-2-(trifluoromethoxy)benzoic acid is an organic compound characterized by the presence of a trifluoromethoxy group and a methylsulfonyl group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfonyl)-2-(trifluoromethoxy)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Reduction: Conversion of the nitro group to an amino group.
Sulfonation: Introduction of the methylsulfonyl group.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, reducing agents for reduction, and appropriate sulfonating and trifluoromethoxylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Methylsulfonyl)-2-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.
Coupling Reactions: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(Methylsulfonyl)-2-(trifluoromethoxy)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(Methylsulfonyl)-2-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the methylsulfonyl group can influence its reactivity and binding affinity. These properties make it a valuable tool in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethoxy)benzoic acid: Lacks the methylsulfonyl group, which can affect its chemical reactivity and biological activity.
4-(Methylsulfonyl)benzoic acid: Lacks the trifluoromethoxy group, which can influence its lipophilicity and metabolic stability.
Uniqueness
4-(Methylsulfonyl)-2-(trifluoromethoxy)benzoic acid is unique due to the combination of both trifluoromethoxy and methylsulfonyl groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and enhances its potential as a versatile compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C9H7F3O5S |
|---|---|
Molekulargewicht |
284.21 g/mol |
IUPAC-Name |
4-methylsulfonyl-2-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C9H7F3O5S/c1-18(15,16)5-2-3-6(8(13)14)7(4-5)17-9(10,11)12/h2-4H,1H3,(H,13,14) |
InChI-Schlüssel |
WKKRDFHLKXRMMN-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)O)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


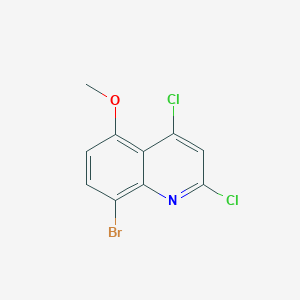
amine](/img/structure/B13090541.png)
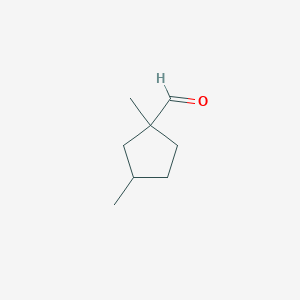


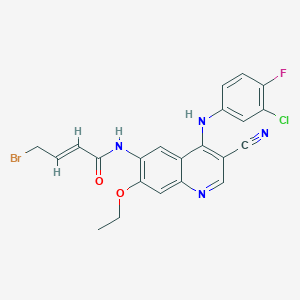

![4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane](/img/structure/B13090567.png)


